molecular formula C20H28O9 B11773656 (1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one

(1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one

Cat. No.: B11773656
M. Wt: 412.4 g/mol
InChI Key: ZBXITHPYBBXZRG-SLOOGWPFSA-N
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Description

The compound (1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[125001,602,1708,13]nonadec-9-en-4-one is a complex organic molecule characterized by multiple hydroxyl groups and a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one involves multiple steps, including the formation of the pentacyclic core and the introduction of hydroxyl groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, the compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its multiple hydroxyl groups allow for interactions with various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may enable it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for developing new industrial processes and products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions that can modulate the activity of these targets. The pentacyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[125001,602,1708,13]nonadec-9-en-4-one lies in its specific stereochemistry and the presence of multiple hydroxyl groups

Properties

Molecular Formula

C20H28O9

Molecular Weight

412.4 g/mol

IUPAC Name

(1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one

InChI

InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3/t8-,9-,10+,11+,12?,13+,14-,15-,17-,18+,19+,20+/m0/s1

InChI Key

ZBXITHPYBBXZRG-SLOOGWPFSA-N

Isomeric SMILES

CC1=C[C@@H]([C@H]([C@]2([C@H]1C[C@@H]3[C@]45C2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O)O

Canonical SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O

Origin of Product

United States

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